ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a sulfanyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinazolinone intermediate.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetoacetate under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The compound’s overall effect is a result of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-methyl-2-pyrimidinyl)sulfanyl]-3-oxobutanoate
- Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
- Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate
Uniqueness
ethyl 4-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazolinone core, coupled with the sulfanyl and ethyl ester moieties, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-3-33-21(29)14-18(28)15-34-24-26-20-7-5-4-6-19(20)23(31)27(24)17-10-8-16(9-11-17)22(30)25-12-13-32-2/h4-11H,3,12-15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBDJGJMCLMCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.